2-(Boc-amino)-5-fluoro-2,3-dihydro-1H-indene-2-carboxylic acid
Overview
Description
The compound “2-(Boc-amino)-5-fluoro-2,3-dihydro-1H-indene-2-carboxylic acid” is a complex organic molecule. The Boc (tert-butyloxycarbonyl) group is a common protecting group used in organic synthesis, particularly in the synthesis of peptides . It is used to protect an amino function during synthesis .
Synthesis Analysis
The Boc group can be introduced to the amino function through a reaction with di-tert-butyl dicarbonate (Boc2O) in the presence of a base . The reaction can be catalyzed by various substances, including ionic liquids . The Boc group can be removed later under mild acidic conditions .Chemical Reactions Analysis
The Boc group is stable under most conditions, but can be removed under mild acidic conditions . This property is useful in peptide synthesis, where the Boc group can protect an amino function during synthesis and then be removed to allow further reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(Boc-amino)-5-fluoro-2,3-dihydro-1H-indene-2-carboxylic acid” would depend on its exact structure. Boc-protected compounds are generally stable under most conditions, but the Boc group can be removed under mild acidic conditions .Scientific Research Applications
1. Chemoselective BOC Protection of Amines
- Application Summary : This research focuses on the BOC protection of amines in catalyst and solvent-free media. It’s an eco-friendly route for the almost quantitative BOC protection of a variety of aliphatic and aromatic amines, amino acids, and amino alcohols .
- Methods of Application : The process does not require any water quenches, solvent separations, and purification steps, such as recrystallization and column chromatography .
- Results or Outcomes : The products were confirmed by 1H, 13C NMR, IR spectroscopy, and in some cases, elemental analysis .
2. Dual Protection of Amino Functions Involving BOC
- Application Summary : This review highlights various aspects related to the synthesis, properties, and applications of products containing one or two Boc-groups resulting from dual protection of amines and amides .
- Methods of Application : Attention is directed towards cases of facilitated cleavage due to mutual interaction between two protecting groups on the same nitrogen .
- Results or Outcomes : The review provides a comprehensive overview of the use of Boc-groups in the protection of amines and amides .
3. Aqueous Microwave-Assisted Solid-Phase Synthesis Using Boc-Amino Acid
- Application Summary : This research describes water-based microwave-assisted solid-phase synthesis using Boc-amino acid nanoparticles .
- Methods of Application : The microwave irradiation allowed rapid solid-phase reaction of nanoparticle reactants .
- Results or Outcomes : The research provides a new method for peptide synthesis that is environmentally friendly and efficient .
Future Directions
properties
IUPAC Name |
5-fluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-dihydroindene-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FNO4/c1-14(2,3)21-13(20)17-15(12(18)19)7-9-4-5-11(16)6-10(9)8-15/h4-6H,7-8H2,1-3H3,(H,17,20)(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHJCQFMLHDNTBL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CC2=C(C1)C=C(C=C2)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18FNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Boc-amino)-5-fluoro-2,3-dihydro-1H-indene-2-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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